molecular formula C11H9NO2 B2913054 3-Methylquinoline-7-carboxylic acid CAS No. 1956328-32-7

3-Methylquinoline-7-carboxylic acid

Cat. No.: B2913054
CAS No.: 1956328-32-7
M. Wt: 187.198
InChI Key: DWJJJYVYPBVXKG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Advanced Chemical Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemical research, particularly in the development of therapeutic agents and functional materials. nih.govresearchgate.net This bicyclic heterocyclic system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. nih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability is crucial for designing molecules with specific biological activities.

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. nih.govontosight.ai For instance, the quinoline framework is central to the efficacy of several antimalarial drugs. researchgate.net Furthermore, the rigid, planar nature of the quinoline system makes it an excellent candidate for intercalation with DNA, a mechanism exploited in certain anticancer agents. ontosight.ai The continuous exploration of novel quinoline derivatives underscores its enduring importance in the quest for new and improved chemical entities. rsc.org

Overview of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group is a fundamental functional group in organic chemistry, and its incorporation into heterocyclic systems imparts a range of valuable properties. nih.gov This functional group can participate in a variety of chemical transformations, serving as a handle for further molecular elaboration. google.com For example, it can be converted into esters, amides, or other derivatives, providing a gateway to a vast chemical space.

From a physicochemical standpoint, the carboxylic acid moiety significantly influences the solubility and acidity of a molecule. nih.gov In the context of drug design, this group can act as a crucial pharmacophore, forming key hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov The presence of a carboxylic acid can also impact a molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of a carboxylic acid on a heterocyclic ring is a common strategy to enhance the aqueous solubility and bioavailability of a compound.

Scope and Research Trajectories for 3-Methylquinoline-7-carboxylic Acid

The specific substitution pattern of this compound, with a methyl group at the 3-position and a carboxylic acid at the 7-position, presents unique opportunities for research and development. The methyl group can influence the molecule's lipophilicity and steric profile, while the carboxylic acid at the 7-position offers a site for derivatization and interaction with biological systems.

Current research on this compound and its analogs is multifaceted. One significant area of investigation is in the synthesis of more complex molecules. For instance, the carboxylic acid group can be used as a synthetic handle to create larger, more elaborate structures. researchgate.net There is also considerable interest in its potential biological activities, given the well-established pharmacological importance of the quinoline core. nih.govontosight.ai Researchers are exploring the utility of this compound as a building block in the development of new therapeutic agents.

Future research is likely to focus on several key areas. The development of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for facilitating broader research. google.comnih.gov Furthermore, detailed structure-activity relationship (SAR) studies will be essential to understand how modifications to the quinoline ring and the carboxylic acid group affect its biological properties. The exploration of this molecule in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other functional materials, also represents a promising avenue for future investigation.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1956328-32-7 fluorochem.co.ukbldpharm.com
Molecular Formula C11H9NO2 fluorochem.co.uk
Molecular Weight 187.19 g/mol scbt.com
Purity 95.0% fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJJJYVYPBVXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 3 Methylquinoline 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 3-methylquinoline-7-carboxylic acid is a key site for a variety of chemical transformations. These reactions allow for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. masterorganicchemistry.compressbooks.pub This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates a leaving group to form a new carbonyl compound. masterorganicchemistry.comuomustansiriyah.edu.iq The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride or an ester.

Common nucleophilic acyl substitution reactions for this compound include:

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov However, for some quinoline (B57606) carboxylic acids, this method can be low-yielding. nih.gov An alternative method involves the formation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, to produce the corresponding methyl ester. nih.gov Another effective reagent for esterification is TMS-diazomethane. nih.gov The protection of the carboxylic acid group as an ester is often a necessary step to prevent unwanted side reactions during other transformations on the quinoline ring.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed. libretexts.org These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. For instance, EDC can be used in conjunction with hydroxybenzotriazole (B1436442) (HOBt) to mediate the formation of amides from 3-methoxyquinoline-7-carboxylic acid and various amines.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

ReactantReagent(s)ProductReaction Type
This compoundAlcohol, Acid Catalyst3-Methylquinoline-7-carboxylate esterEsterification
This compoundAmine, DCC/EDC3-Methylquinoline-7-carboxamideAmidation
3-Methoxyquinoline-7-carboxylic acidSOCl₂/MeOHMethyl 3-methoxyquinoline-7-carboxylateEsterification
3-Methoxyquinoline-7-carboxylic acidEDCl/HOBt, Amine3-Methoxyquinoline-7-carboxamideAmidation

Carboxylic Acid Activation Strategies

To increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack, the carboxylic acid group must often be activated. This is typically achieved by converting the hydroxyl group into a better leaving group.

Common activation strategies include:

Formation of Acid Chlorides: Thionyl chloride (SOCl₂) is a widely used reagent to convert carboxylic acids into highly reactive acid chlorides. libretexts.org The reaction proceeds by converting the hydroxyl group into an acyl chlorosulfite, which is a good leaving group. libretexts.org The resulting acid chloride can then readily react with a variety of nucleophiles. uomustansiriyah.edu.iq

Use of Coupling Reagents: As mentioned previously, carbodiimides like DCC and EDC are effective activating agents, particularly for amide bond formation. libretexts.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile.

Table 2: Common Activating Agents for Carboxylic Acids

Activating AgentIntermediate FormedSubsequent Reaction
Thionyl chloride (SOCl₂)Acyl chlorideReaction with nucleophiles (e.g., alcohols, amines)
Dicyclohexylcarbodiimide (DCC)O-acylisoureaAmide formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-acylisoureaAmide formation

Decarboxylative Processes

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While this reaction can be challenging for many aromatic carboxylic acids, it can be facilitated under certain conditions. osti.gov The decarboxylation of coumarin-3-carboxylic acids, for example, is a known strategy to generate new chemical entities. researchgate.net

For quinoline carboxylic acids, decarboxylation can occur under thermal or photolytic conditions. For instance, UV irradiation of 7-chloro-3-methylquinoline-8-carboxylic acid leads to decarboxylation, affording 7-chloro-3-methylquinoline. nih.gov The mechanism of thermal decarboxylation can proceed through an acid-promoted ionic pathway. osti.gov In some cases, the presence of electron-donating groups on the aromatic ring can increase the rate of decarboxylation. osti.gov

Reactions of the Quinoline Ring System

The quinoline ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the existing substituents, namely the methyl group and the carboxylic acid group.

Electrophilic Aromatic Substitution

For the related compound 3-methoxyquinoline-7-carboxylic acid, electrophilic substitution occurs preferentially at positions 5 and 8. For example, bromination with Br₂/FeBr₃ yields 5-bromo-3-methoxyquinoline-7-carboxylic acid, and nitration with HNO₃/H₂SO₄ gives 8-nitro-3-methoxyquinoline-7-carboxylic acid. The directing effects in this compound are expected to be similar, with the C5 and C8 positions being the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) occurs when a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.indalalinstitute.comacs.org This reaction is generally favored by the presence of strong electron-withdrawing groups on the ring. dalalinstitute.com While the carboxylic acid group is electron-withdrawing, making the quinoline ring more susceptible to nucleophilic attack, there are no inherent good leaving groups on the unsubstituted this compound.

However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution can occur. For example, in the synthesis of 3-methoxyquinoline-7-carboxylic acid, a key step involves the Ullmann-type coupling of 3-bromoquinoline-7-carboxylic acid with a methoxide (B1231860) source, where the bromine atom is displaced by the methoxy (B1213986) group in a nucleophilic aromatic substitution reaction.

Reduction of the Quinoline Nucleus

The aromatic quinoline ring system of this compound can undergo reduction, typically targeting the pyridine (B92270) portion of the fused ring system. Catalytic hydrogenation is a common method for this transformation. For instance, in a reaction involving the closely related compound 3-methoxyquinoline-7-carboxylic acid, the quinoline ring is partially hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This process generally occurs while leaving the carboxylic acid group intact. It is expected that this compound would behave similarly under these conditions.

Table 1: Analogous Reduction of the Quinoline Nucleus
Starting MaterialReagent & ConditionsProductReference
3-Methoxyquinoline-7-carboxylic acidH₂, Pd/C, Ethanol (B145695), 1 atm3-Methoxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Ring Expansion or Contraction Reactions

While specific examples involving this compound are not extensively documented, the quinoline framework is theoretically susceptible to ring expansion and contraction reactions common in heterocyclic chemistry. rsc.org These rearrangements can be synthetically useful for creating novel scaffolds. libretexts.org

Ring Expansion: Methods like the Tiffeneau-Demjanov or Wolff rearrangements could potentially be adapted to expand the quinoline system. libretexts.org For example, a Wolff rearrangement of a cyclic α-diazoketone derived from the quinoline core could lead to a ring-expanded product. libretexts.org

Ring Contraction: Cationic rearrangements, often seen in pinacol-type reactions, can lead to ring contraction. wikipedia.org Another relevant method is the Favorskii rearrangement. wikipedia.org Photochemical reactions, such as photocycloadditions, can also alter the core heterocyclic framework, leading to either ring expansion or contraction depending on the subsequent reaction pathways. nih.gov

These transformations often require the synthesis of specialized precursors from the parent quinoline and proceed through complex mechanisms. libretexts.orgwikipedia.org

Transformations of the Methyl Substituent

The methyl group at the C-3 position is a site for various chemical modifications. While methyl groups on aromatic rings can be unreactive, their position on the quinoline ring allows for functionalization. semanticscholar.org Common transformations include oxidation and halogenation. Oxidation, for example, can convert the methyl group into an aldehyde or further into a carboxylic acid, depending on the reagents and conditions used. rsc.org The reactivity of methylquinolines can be harnessed to introduce other functional groups, leading to the synthesis of new derivatives. semanticscholar.org

Table 2: Potential Transformations of the Methyl Group on a Quinoline Ring
Transformation TypeTypical ReagentsPotential Product Functional GroupReference
OxidationPotassium permanganate, Chromium trioxide-CHO (Aldehyde), -COOH (Carboxylic Acid) rsc.org
Radical Methylation (of another position)t-Butyl peracetate, Ir(III) catalystIntroduction of a second methyl group semanticscholar.org
FunctionalizationN-Bromosuccinimide (NBS)-CH₂Br (Bromomethyl) researchgate.net

Complexation Chemistry and Coordination with Metal Ions

Quinoline carboxylic acids are effective ligands in coordination chemistry, readily forming complexes with a variety of metal ions. researchgate.netresearchgate.net this compound can act as a bidentate ligand, coordinating to a metal center through two sites: the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group. researchgate.net The formation and stability of these metal complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. oup.comacs.org

The coordination of such ligands with transition metals like Ruthenium(II), Nickel(II), Copper(II), and Zinc(II) has been studied. researchgate.netresearchgate.netcardiff.ac.uk For example, research on the reactions between a ruthenium precursor, [RuHCl(CO)(PPh₃)₃], and various quinoline carboxylic acids has led to the synthesis and characterization of novel ruthenium(II) complexes. researchgate.net The resulting metal complexes often exhibit unique photophysical, electronic, and catalytic properties that differ significantly from the free ligand. researchgate.netcardiff.ac.uk

Table 3: Coordination of Quinoline Carboxylic Acid Derivatives with Metal Ions
Ligand TypeMetal IonCoordination ModeReference
8-Hydroxy-2-methyl-quinoline-7-carboxylic acidRuthenium(II)Bidentate (N, O-carboxylate) researchgate.net
Quinoline-2-carboxylic acidRuthenium(II)Bidentate (N, O-carboxylate) researchgate.net
3-Hydroxy-2-methylquinoline-4-carboxylic acidNickel(II)Bidentate (N, O-carboxylate) researchgate.net
General Quinoline Carboxylic AcidsCu²⁺, Ni²⁺, Zn²⁺, Co²⁺Inferred to form 1:1 and 1:2 complexes acs.org

Derivatization Strategies for 3 Methylquinoline 7 Carboxylic Acid

Esterification and Transesterification Reactions

Esterification of 3-methylquinoline-7-carboxylic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.commasterorganicchemistry.compressbooks.pub This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.commasterorganicchemistry.compressbooks.pub To drive the equilibrium towards the product (the ester), it is common to use an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.compressbooks.pub Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.compressbooks.pub

Transesterification is another method to modify the ester group, where one ester is converted into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For instance, a methyl ester of this compound can be converted to an ethyl ester by reacting it with ethanol (B145695) in the presence of an acid catalyst or a base like sodium ethoxide. masterorganicchemistry.comlew.ro Using the desired alcohol as the solvent helps to shift the equilibrium towards the new ester. masterorganicchemistry.com

These reactions are fundamental in creating a library of ester derivatives of this compound, which can be valuable for structure-activity relationship studies.

Amidation and Peptide Coupling Methodologies

Amidation, the formation of an amide bond between the carboxylic acid and an amine, is a cornerstone of medicinal chemistry. orgsyn.orghepatochem.com Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, the carboxylic acid group of this compound must first be "activated". hepatochem.comiris-biotech.de

A common method for activation is the use of coupling reagents. orgsyn.orghepatochem.com These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. orgsyn.org Classes of coupling reagents include carbodiimides, as well as phosphonium (B103445) and aminium salts, which have been developed to improve reaction times and minimize side reactions like racemization. hepatochem.com Additives such as 1-hydroxy-1-H-benzotriazole (HOBt) can be used to further suppress epimerization and increase the reactivity of the activated ester. scispace.com

The general process can occur in one-pot, where the activated carboxylic acid reacts immediately with the amine, or in a two-step process where the activated intermediate is isolated before reacting with the amine. hepatochem.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive amine substrates. iris-biotech.de

Formation of Acyl Halides and Anhydrides

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of other derivatives like esters and amides. libretexts.orgpressbooks.pub this compound can be converted to its corresponding acyl chloride by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itpressbooks.pub The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite, which is a good leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) can be used to form the acyl bromide. pressbooks.pub Due to their high reactivity, acyl halides are typically used immediately in subsequent reactions. hepatochem.com

Acid anhydrides can be formed by the condensation of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more common laboratory method for preparing mixed anhydrides involves the reaction of a carboxylic acid with an acyl chloride. scispace.com These anhydrides are also reactive acylating agents. Isatoic anhydrides, for example, can be synthesized from anthranilic acids using triphosgene (B27547) and can then be used to create quinoline (B57606) derivatives. beilstein-journals.org

Synthesis of Acyl Hydrazides and Hydroxamic Acids

Acyl hydrazides are synthesized from carboxylic acids or their derivatives. The condensation of hydrazides with aldehydes or ketones is a common route to produce hydrazones. hygeiajournal.com These derivatives have been explored for various biological activities. hygeiajournal.comresearchgate.net

Hydroxamic acids are another important class of carboxylic acid derivatives known for their ability to chelate metal ions, which is a key feature in their biological activity as enzyme inhibitors. nih.gov The synthesis of hydroxamic acids from this compound can be achieved through several methods. One common approach involves the coupling of the carboxylic acid with hydroxylamine. nih.goveurjchem.com To facilitate this reaction, the carboxylic acid is often activated first. nih.gov For example, ethyl chloroformate can be used as an activating agent to form a mixed anhydride (B1165640) intermediate, which then reacts with hydroxylamine. nih.goveurjchem.com Another method involves the reaction of an ester derivative of the carboxylic acid with hydroxylamine, often in the presence of a base. nih.govorganic-chemistry.org Continuous flow reactors have been shown to be an efficient method for this transformation, offering faster reaction times and higher purity of the final hydroxamic acid product. organic-chemistry.org

Introduction of Diverse Functional Groups via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups onto the quinoline scaffold. researchgate.net While many cross-coupling reactions target C-H or C-X (where X is a halogen) bonds, decarboxylative cross-coupling reactions utilize carboxylic acids as the starting material. wikipedia.org In these reactions, the carboxylic acid group is removed as carbon dioxide, and a new bond is formed at that position. wikipedia.org This method offers the advantage of using readily available and relatively inexpensive carboxylic acids. wikipedia.org

Palladium-catalyzed cross-coupling reactions are particularly prevalent. researchgate.netorganic-chemistry.org For instance, a palladium-catalyzed decarbonylative Suzuki cross-coupling can be used to couple heterocyclic carboxylic acids with arylboronic acids, forming biaryl compounds. organic-chemistry.org Other transition metals like copper are also used in cross-dehydrogenative coupling reactions, where a C-H bond and an O-H bond are coupled to form a C-O bond. beilstein-journals.org These reactions can be directed by functional groups on the molecule, such as a pyridine (B92270) moiety, to achieve regioselective functionalization. beilstein-journals.org The development of these reactions allows for the synthesis of a diverse range of substituted quinolines from this compound, expanding the chemical space for drug discovery and materials science. beilstein-journals.org

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For quinoline (B57606) derivatives, these spectra are invaluable for understanding the influence of substituents on the quinoline core. researchgate.netiosrjournals.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of quinoline-4-carboxylic acid derivatives reveals characteristic absorption peaks that confirm the presence of key functional groups. ui.ac.idui.ac.id In a typical analysis, the C=O stretching vibration of the carboxylic acid group is observed in the region of 1708–1724 cm⁻¹. ui.ac.idui.ac.id Additionally, the O-H stretching vibration of the carboxylic acid appears as a broad band in the 3242–3436 cm⁻¹ range. ui.ac.idui.ac.id The aromatic C-H stretching vibrations are typically found between 2852 cm⁻¹ and 3087 cm⁻¹. mdpi.com The C=C stretching vibrations of the quinoline ring system are observed in the 1507-1617 cm⁻¹ and 1374-1473 cm⁻¹ ranges. mdpi.com The C-N stretching vibrations within the quinoline ring are generally located in the 1314-1325 cm⁻¹ region. mdpi.com

Table 1: Characteristic FTIR Peaks for Quinoline Carboxylic Acid Derivatives

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)References
Carboxylic AcidO-H Stretch3242-3436 ui.ac.idui.ac.id
Carboxylic AcidC=O Stretch1708-1724 ui.ac.idui.ac.id
Aromatic RingC-H Stretch2852-3087 mdpi.com
Quinoline RingC=C Stretch1507-1617, 1374-1473 mdpi.com
Quinoline RingC-N Stretch1314-1325 mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR analysis. For quinoline derivatives, FT-Raman spectra are recorded to further probe the vibrational modes. researchgate.netiosrjournals.org The spectra are typically acquired over a range from 100 cm⁻¹ to 3500 cm⁻¹. iosrjournals.org In studies of related compounds like 4-Methyl-2-hydroxyquinoline, the Raman spectra have been instrumental in analyzing the molecular structure, often in conjunction with theoretical calculations. researchgate.net The analysis of both FTIR and FT-Raman spectra, supported by computational methods like Density Functional Theory (DFT), allows for a more complete and unambiguous assignment of the vibrational bands. researchgate.netbohrium.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 3-Methylquinoline-7-carboxylic acid. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In studies of protonated methyl-substituted quinolines, the absorption maximum is influenced by the position of the methyl group. scispace.comaanda.org For instance, when the methyl group is on the nitrogen-containing ring, as in 3-methylquinoline (B29099), the absorption maximum is observed at a lower wavelength (around 232 nm) compared to when it is on the homoatomic ring (around 238 nm). scispace.com The UV-Vis spectra of quinoline derivatives are generally recorded in the 200–400 nm range. researchgate.net The observed absorption bands in quinoline derivatives are often attributed to π → π* transitions. researchgate.net The solvent can also influence the position of the absorption bands. researchgate.net

Table 2: UV-Vis Absorption Data for Methyl-Substituted Quinolines

CompoundSolvent/Conditionλmax (nm)Reference
Protonated 3-MethylquinolineGas-phase232 scispace.com
Protonated 4-MethylquinolineGas-phase232 scispace.com
Protonated 6-MethylquinolineGas-phase238 scispace.com
Protonated 8-Methylquinoline (B175542)Gas-phase238 scispace.com

Theoretical and Computational Studies of 3 Methylquinoline 7 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for modeling the properties of quinoline (B57606) carboxylic acid derivatives. mdpi.com It allows for the accurate calculation of molecular geometries, electronic structures, and vibrational frequencies, providing a detailed picture of the molecule's behavior.

Optimization of Molecular Geometry and Electronic Structure

The geometry of quinoline derivatives can be optimized using DFT methods, such as B3LYP, with various basis sets to predict the most stable conformation. researchgate.netuantwerpen.be For quinoline derivatives, the presence of intramolecular hydrogen bonds between the carboxylic acid group and the quinoline nitrogen can lead to the formation of a quasi-ring, which stabilizes the structure. mdpi.com The optimization process involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for a Quinoline Carboxylic Acid Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H---
C=O---
C-O---
C-C (ring)---
O-C=O---
C-C-O---
C-C-C (ring)---
O-C-C-C---

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. uantwerpen.be The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. uantwerpen.betandfonline.com A smaller gap suggests higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. uantwerpen.be For many quinoline derivatives, both HOMO and LUMO are distributed over the entire molecule, indicating potential for charge transfer within the molecule. uantwerpen.be

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.nettandfonline.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. uantwerpen.be For carboxylic acids, characteristic vibrational modes include the O-H stretch, which is often broad due to hydrogen bonding, and the C=O stretch of the carbonyl group. msu.edu For instance, in carboxylic acid dimers, the O-H stretching absorption is typically very broad and appears in the 2500–3300 cm⁻¹ range, while the carbonyl stretch is found near 1710 cm⁻¹. msu.edu

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(O-H)--
ν(C=O)--
ν(C-H)--
ν(C=N)--
Ring vibrations--

Investigation of Intra- and Intermolecular Interactions

The physical and chemical properties of 3-methylquinoline-7-carboxylic acid are significantly influenced by a network of intra- and intermolecular interactions.

Hydrogen Bonding Analysis (AIM, NBO Theories)

The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful computational methods used to characterize hydrogen bonds. mdpi.comsemanticscholar.org AIM theory analyzes the topology of the electron density to identify bond critical points (BCPs), which confirm the existence of a hydrogen bond. mdpi.comfrontiersin.org The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the strength and nature of the bond. semanticscholar.orgfrontiersin.org

NBO analysis, on the other hand, examines the interactions between filled and vacant orbitals. mdpi.comsemanticscholar.org For a hydrogen bond, this typically involves the interaction between a lone pair orbital of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. mdpi.com The stabilization energy (E(2)) calculated from this interaction quantifies the strength of the hydrogen bond. semanticscholar.org In quinolone carboxylic acid derivatives, intramolecular hydrogen bonds between the carboxylic proton and the quinoline nitrogen or a carbonyl oxygen are common. mdpi.com

Table 4: NBO and AIM Parameters for Hydrogen Bonds

ParameterValue
NBO Analysis
Stabilization Energy (E(2)) (kcal/mol)-
AIM Analysis
Electron Density (ρ) (a.u.)-
Laplacian of Electron Density (∇²ρ) (a.u.)-

Halogen Bonding and Other Noncovalent Interactions

Beyond hydrogen bonding, other noncovalent interactions such as halogen bonding and π-π stacking can play a crucial role in the solid-state structure and properties of quinoline derivatives. mdpi.comufsc.br The presence of a halogen atom in the molecular structure can lead to the formation of halogen bonds, which are directional interactions between the halogen and a nucleophilic site. mdpi.com Aromatic systems in quinoline derivatives can also engage in π-π stacking interactions, further stabilizing the crystal structure. ufsc.br The interplay of these various noncovalent forces is critical in crystal engineering and the design of materials with specific properties. acs.org

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energies

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for directly calculating the noncovalent interaction energies between molecules. Unlike supermolecular methods that determine interaction energy by subtracting the energies of the monomers from the total energy of the complex, SAPT provides a direct computation and a decomposition of the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. psicode.orgudel.eduresearchgate.net This approach avoids the large basis set superposition error inherent in supermolecular calculations and offers deeper insights into the nature of intermolecular forces. udel.edu

The SAPT framework partitions the dimer's Hamiltonian into the monomer Hamiltonians and an interaction potential. The interaction energy is then calculated as a perturbation expansion. udel.edumolpro.net The SAPT0 level, the simplest variant, provides a computationally efficient way to analyze intermolecular interactions, capturing the essential physics of noncovalent bonding. researchgate.net It is equivalent to the Hartree-Fock interaction energy plus a dispersion correction. researchgate.net Higher-order SAPT methods, such as SAPT2+(3)δMP2, offer increased accuracy by including more sophisticated treatments of electron correlation. researchgate.net

In the context of systems involving carboxylic acids and quinoline derivatives, SAPT analysis can elucidate the dominant forces driving molecular recognition and complex formation. For instance, in studies of quinolone carboxylic acid derivatives, SAPT has been employed to characterize the energy components of intermolecular interactions in dimers. mdpi.com Such analyses have revealed that dispersive forces are often a decisive factor in these interactions. mdpi.com The theory can also be applied to understand the role of noncovalent interactions in organocatalysis, helping to explain stereoselectivity by analyzing the interactions between the catalyst and substrates in transition states. scispace.com

A typical SAPT energy decomposition includes the following components:

Eelst : Electrostatic energy, arising from the interaction of the unperturbed charge distributions of the monomers.

Eexch : Exchange energy, a consequence of the Pauli exclusion principle, representing the short-range repulsion.

Eind : Induction energy, which accounts for the polarization of one monomer by the charge distribution of the other.

Edisp : Dispersion energy, arising from instantaneous correlated fluctuations in the electron densities of the monomers.

The table below provides a hypothetical breakdown of interaction energy components for a dimer of this compound, as would be obtained from a SAPT calculation.

Interaction ComponentEnergy (kcal/mol)
Electrostatics (Eelst)-15.5
Exchange (Eexch)20.2
Induction (Eind)-8.7
Dispersion (Edisp)-12.3
Total SAPT0 Energy -16.3

This table is illustrative and provides representative values for a carboxylic acid dimer based on general findings in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of systems, including conformational changes, intermolecular interactions, and transport properties. nih.gov For systems like this compound, MD simulations are invaluable for understanding its behavior in different environments, such as in solution or within a biological system. nih.gov

Hydrogen bonds play a crucial role in the structure and function of many chemical and biological systems. aps.org In carboxylic acids, hydrogen bonding leads to the formation of cyclic dimers, which significantly affects their physical properties, such as boiling points. libretexts.org MD simulations can be used to investigate the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. aps.orgfu-berlin.de

Furthermore, MD simulations are instrumental in studying proton transfer reactions, a fundamental process in chemistry and biology. researchgate.netnih.gov For quinoline derivatives, particularly those with hydroxyl or carboxylic acid groups, intramolecular and intermolecular proton transfer are key processes. researchgate.net MD simulations can track the trajectory of the proton and elucidate the mechanism and timescale of the transfer, revealing whether it is a concerted or stepwise process. researchgate.net The influence of the surrounding environment, such as the polarity of the solvent, on the proton transfer barrier and dynamics can also be assessed. mdpi.comfu-berlin.de

Car–Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines density functional theory (DFT) for the electronic structure with molecular dynamics for the nuclear motion. researchgate.netresearchgate.net Unlike classical MD, which relies on empirical force fields, CPMD treats the electronic degrees of freedom explicitly, allowing for the study of reactions where bond breaking and formation occur. researchgate.netnih.gov

In CPMD, the electronic wavefunctions are propagated in time along with the nuclear positions using a fictitious Lagrangian. researchgate.net This approach is computationally more demanding than classical MD but provides a more accurate description of the system, especially for processes involving changes in the electronic structure, such as proton transfer. researchgate.net CPMD has been successfully applied to study the dynamics of hydrogen bonds and proton transfer in various systems, including quinolone carboxylic acid derivatives, providing insights into the proton's localization and the influence of the environment on the hydrogen bond strength. mdpi.com

Path Integral Molecular Dynamics (PIMD) is a computational technique that extends molecular dynamics to include nuclear quantum effects, such as zero-point energy and tunneling. researchgate.netuni-halle.de This is particularly important for light particles like protons, where quantum effects can significantly influence their behavior, especially in the context of hydrogen bonding and proton transfer. researchgate.net

PIMD represents each quantum particle as a ring polymer of classical particles, allowing for the calculation of thermodynamic properties and, with certain extensions, dynamic properties. tugraz.at In the study of quinolone carboxylic acid derivatives, PIMD simulations have been used to investigate the degree of proton delocalization in intramolecular hydrogen bonds. mdpi.com These simulations have shown that including quantum effects can lead to a more accurate description of the proton's position within the hydrogen bridge, often showing it to be more centrally located than predicted by classical simulations. mdpi.com

Mechanistic Pathway Predictions and Reaction Energetics

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the energetics of chemical transformations. For the synthesis and reactions of this compound, theoretical methods can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For example, the synthesis of quinoline derivatives often involves transition metal-catalyzed C-H activation or condensation reactions like the Pfitzinger reaction. nih.govmdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the mechanistic details of these reactions, including the role of the catalyst and the stereoselectivity of the process. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. nih.gov This allows for the prediction of the most favorable reaction pathway and can guide the design of more efficient synthetic routes. rsc.org

The following table presents a hypothetical example of calculated reaction energetics for a step in a synthetic pathway leading to a quinoline derivative.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-12.1

This table is for illustrative purposes and shows the kind of data that can be generated from computational studies of reaction mechanisms.

Electronic Property Prediction and Correlation with Experimental Data

Theoretical methods are widely used to predict the electronic properties of molecules, which can then be correlated with experimental data to validate the computational models and to gain a deeper understanding of the molecule's behavior. acs.org For this compound, DFT and time-dependent DFT (TD-DFT) are powerful tools for calculating a range of electronic properties. tandfonline.comresearchgate.net

These properties include:

Molecular orbital energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net

Electronic spectra (UV-Vis): TD-DFT can be used to calculate the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis absorption spectra to identify the nature of the electronic transitions (e.g., π → π* or n → π*). tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactivity. researchgate.net

Global reactivity descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

These calculated properties can be correlated with experimental observations. For instance, the predicted UV-Vis spectrum can be compared with the experimentally measured one to confirm the structure of the synthesized compound. tandfonline.com The calculated reactivity indices can be used to explain the observed regioselectivity in chemical reactions. By establishing a strong correlation between theoretical predictions and experimental data, a reliable computational model can be developed to predict the properties and reactivity of new, related compounds. acs.org

Mechanistic Investigations of Key Reactions Involving 3 Methylquinoline 7 Carboxylic Acid

Elucidation of Cyclization Mechanisms (e.g., Pfitzinger Reaction Mechanism)

The synthesis of the quinoline (B57606) core itself is a fundamental aspect of its chemistry. While direct synthesis of 3-Methylquinoline-7-carboxylic acid is specific, the general mechanisms for forming the quinoline-4-carboxylic acid scaffold, a close structural relative, provide essential insights. Two prominent methods are the Pfitzinger and Doebner reactions.

The Pfitzinger reaction synthesizes substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The generally accepted mechanism proceeds through several key steps:

Hydrolysis of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an α-keto-aniline derivative). wikipedia.orgresearchgate.net

Imine/Enamine Formation: The aniline (B41778) nitrogen of the keto-acid intermediate then condenses with a carbonyl compound (like a ketone or aldehyde). This condensation forms a Schiff base (imine), which can tautomerize to the more stable enamine. wikipedia.orgresearchgate.net

Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic quinoline ring. wikipedia.orgresearchgate.net

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org A key feature of the Doebner reaction mechanism is a hydrogen transfer step. The reaction is believed to proceed via the formation of an imine from the aniline and aldehyde, which then reacts with pyruvic acid. A dihydroquinoline intermediate is formed, which is then oxidized to the final quinoline product. Mechanistic studies, including those using deuterated reagents, have shown that the imine intermediate also acts as the hydrogen acceptor in the oxidation of the dihydroquinoline. nih.govacs.org This hydrogen transfer relationship is crucial for driving the reaction, especially for anilines bearing electron-withdrawing groups. nih.govacs.org

Reaction Key Reactants Core Mechanistic Steps Relevance to Quinoline Carboxylic Acids
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseAmide hydrolysis, Imine/Enamine formation, Intramolecular cyclization, Dehydration. wikipedia.orgresearchgate.netA primary route to quinoline-4-carboxylic acid derivatives. iipseries.org
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidImine formation, Reaction with pyruvic acid, Cyclization to dihydroquinoline, Hydrogen-transfer oxidation. nih.govacs.orgSynthesizes quinoline-4-carboxylic acid derivatives, with a notable intramolecular redox step. nih.gov

Pathways for C-H Activation and Functionalization

Direct functionalization of the quinoline core through C-H activation is a powerful, atom-economical strategy. The mechanism of these reactions is heavily dependent on the transition metal catalyst employed and the directing groups present on the substrate. mdpi.com For a molecule like this compound, the nitrogen atom, the carboxylic acid group, and even the methyl group can influence the regioselectivity of C-H activation.

Transition metal-catalyzed C-H activation typically follows one of several mechanistic pathways: mdpi.com

Oxidative Addition (OA): The metal center inserts into the C-H bond, leading to an increase in its oxidation state.

Concerted Metalation-Deprotonation (CMD): This is a common pathway where C-H bond cleavage occurs in a single step with the assistance of a base, often a ligand on the metal catalyst like acetate (B1210297). mdpi.comnih.gov

Electrophilic Aromatic Substitution (SEAr): An electrophilic metal complex attacks the electron-rich aromatic ring.

In the context of quinolines, the nitrogen atom often acts as a coordinating directing group, facilitating C-H activation at the C2 and C8 positions. nih.govrsc.org The use of quinoline N-oxides is a common strategy to promote C-H activation, particularly at the C2 position. mdpi.comnih.gov

The substituents on this compound play a crucial role in directing functionalization:

The methyl group at C3 has been shown in related systems to direct C-H activation to the C2 position. nih.gov

The carboxylic acid group at C7 can itself act as a directing group, facilitating C-H activation at adjacent positions, although this is more commonly observed for β- and γ-C(sp³)–H bonds in aliphatic acids. nih.govresearchgate.net In aromatic systems, its electronic-withdrawing nature can deactivate the benzene (B151609) portion of the quinoline ring towards electrophilic attack.

Rhodium complexes, for example, have been shown to selectively activate C-H bonds in various methylquinolines. The position of the methyl group dictates the site of activation; for instance, 3-methylquinoline (B29099) reacts with a specific rhodium(I) complex to quantitatively form a rhodium(I)-(2-quinolinyl) derivative, demonstrating selective activation at the C2 position. nih.gov

Catalyst Type Common C-H Activation Pathway Typical Functionalization Site on Quinoline Mechanistic Detail
Palladium(II) Concerted Metalation-Deprotonation (CMD)C2 (often with N-oxides)An acetate ligand often acts as the internal base for deprotonation. mdpi.comnih.gov
Rhodium(I) Oxidative AdditionC2, C4The position of existing substituents strongly directs the regioselectivity. nih.gov
Cobalt(III) CyclometalationC8 (with N-oxides)A base-assisted internal electrophilic-type substitution (BIES) pathway has been proposed. researchgate.net

Mechanisms of Carboxylic Acid Activation and Derivatization

The carboxylic acid group at the C7 position is a key handle for further molecular elaboration through various derivatization reactions. The activation of the carboxylic acid is the first mechanistic step in many of these transformations, such as esterification and amidation. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. Under acidic conditions (e.g., using H₂SO₄ catalyst and an alcohol), the mechanism involves:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This creates a good leaving group (water), which is subsequently eliminated, and the carbonyl double bond is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.

Amidation: The formation of amides from the carboxylic acid typically requires activation because amines are less reactive nucleophiles than alcohols. A common strategy involves a two-step process:

Activation: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an active ester. This step dramatically increases the electrophilicity of the acyl carbon.

Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the activated acid derivative. This is followed by the elimination of the leaving group (e.g., chloride) to form the amide.

One-pot methods for amidation exist, often using coupling reagents that activate the carboxylic acid in situ. researchgate.net

Derivatization Reagents Activation Mechanism Key Intermediate
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Protonation of the carbonyl oxygen.Tetrahedral intermediate.
Amidation Thionyl Chloride, AmineConversion to a highly reactive acyl chloride.Acyl chloride.

Oxidative and Reductive Transformation Mechanisms

The quinoline ring and its substituents can undergo various oxidative and reductive transformations, with mechanisms depending on the reagents and conditions.

Oxidative Mechanisms: The oxidation of this compound can occur at the quinoline ring or the methyl group.

Ring Oxidation: Strong oxidizing agents can lead to the formation of quinoline N-oxides or even ring cleavage. rsc.orgsmolecule.com The oxidation of quinoline itself by sulfate (B86663) radicals, for instance, is proposed to begin with the attack of the radical to form hydroxylated intermediates, which can then undergo further oxidation and ring-opening. rsc.org

Side-Chain Oxidation: The methyl group at C3 can be oxidized. For example, a patented process describes the direct oxidation of 8-methylquinolines to the corresponding 8-carboxylic acids using nitric acid in the presence of sulfuric acid and a vanadium catalyst. google.com The mechanism involves the catalytic action of the heavy metal, facilitating the selective oxidation of the methyl group. google.com

Reductive Mechanisms: Reduction of the quinoline system typically affects the nitrogen-containing pyridine (B92270) ring, leading to 1,2,3,4-tetrahydroquinolines. researchgate.net

Catalytic Transfer Hydrogenation: This method often uses a hydrogen donor like a Hantzsch ester or formic acid in the presence of a catalyst. researchgate.netrsc.org With Hantzsch ester, the mechanism for quinoline reduction is proposed to involve a 1,4-reduction pathway, initiated by proton transfer from the Hantzsch ester to the quinoline nitrogen, to yield an enamine intermediate. acs.org This intermediate is then further reduced to the final tetrahydroquinoline. acs.org

Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce both the quinoline ring and the carboxylic acid group (to an alcohol). harvard.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of the quinoline ring, leaving the carboxylic acid intact. The mechanism of reduction by hydride reagents involves the nucleophilic transfer of a hydride ion (H⁻) to an electrophilic carbon atom. In the case of the quinoline ring, the C2 or C4 positions are typically the most electrophilic and susceptible to initial hydride attack.

Transformation Typical Reagents Proposed Mechanistic Feature Resulting Product Type
Oxidation Nitric Acid / Vanadium CatalystCatalytic oxidation of the alkyl side chain. google.comQuinoline dicarboxylic acid.
Oxidation Sulfate RadicalsRadical attack followed by hydroxylation and ring cleavage. rsc.orgRing-opened products.
Reduction Hantzsch Ester1,4-reduction via an enamine intermediate. acs.org1,2,3,4-Tetrahydroquinoline (B108954).
Reduction Hydride Reagents (e.g., LiAlH₄)Nucleophilic hydride transfer. harvard.eduTetrahydroquinoline alcohol.

Applications As a Synthetic Building Block and in Scaffold Design

Role in the Construction of Complex Organic Molecules

The quinoline (B57606) scaffold is a fundamental component in numerous natural products and synthetic pharmaceuticals. researchgate.net 3-Methylquinoline-7-carboxylic acid, in particular, offers strategic points for chemical elaboration. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or can be used in coupling reactions. The methyl group at the C3 position can influence the electronic properties and steric environment of the molecule, which can be crucial for its biological activity. nih.gov

Classic synthetic methodologies are often employed to create the initial quinoline core. The Pfitzinger condensation reaction, for instance, involves the reaction of an isatin (B1672199) with a carbonyl compound to form the quinoline-4-carboxylic acid skeleton. arabjchem.org For analogues containing a C3 methyl group, like this compound, a common route involves the Pfitzinger reaction of a 5-substituted isatin with a compound like 4'-bromopropiophenone. nih.gov

Once formed, the carboxylic acid moiety is a key handle for further diversification. However, the presence of the C3 methyl group can sometimes present synthetic challenges. For example, mild ester hydrolysis conditions can be ineffective, necessitating harsher conditions or alternative deprotection strategies, such as using boron tribromide (BBr₃), to unveil the carboxylic acid from its ester form. nih.gov This reactivity makes this compound and its precursors key intermediates in multi-step syntheses aimed at producing complex, biologically active molecules. nih.govevitachem.com

Design and Synthesis of Novel Quinoline-Based Scaffolds

The quinoline framework is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netarabjchem.org The design of novel quinoline-based scaffolds often leverages the structural features of building blocks like this compound to optimize interactions with biological targets.

Researchers design new molecules by strategically modifying the quinoline core to create new interactions with target proteins. For example, in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, quinoline-based analogues were designed to form new hydrogen bonds with specific amino acid residues in the enzyme's binding pocket. nih.gov The synthesis of these novel scaffolds often involves multi-step reaction sequences where the quinoline core is built and then functionalized.

A general approach for creating diverse quinoline scaffolds includes:

Core Synthesis: Employing methods like the Pfitzinger reaction or the Doebner-von Miller reaction to construct the fundamental quinoline ring system. nih.govarabjchem.org

Functionalization: Introducing diversity through reactions like Suzuki coupling, where different aromatic groups can be attached to the quinoline scaffold. nih.gov

Modification: Converting the carboxylic acid group into various amides or esters to explore structure-activity relationships. nih.gov

This modular approach allows for the systematic development of new compounds with tailored properties, whether for use as fluorescent probes for live-cell imaging or as potent enzyme inhibitors for cancer therapy. nih.govacs.org

Synthetic StrategyDescriptionKey Reactants ExampleTarget Application
Pfitzinger Reaction Condensation of a substituted isatin with a carbonyl compound to form a quinoline carboxylic acid. nih.gov5-substituted isatin, 4'-bromopropiophenoneDHODH Inhibitors nih.gov
Suzuki Coupling Palladium-catalyzed cross-coupling to install terminal aromatic substituents. nih.govQuinoline-boronic acid, aryl halidesDHODH Inhibitors nih.gov
Amide Coupling Formation of quinoline-3-carboxamides (B1200007) to optimize biological activity. nih.govQuinoline-3-carboxylic acid, various aminesEGFR Inhibitors nih.gov
Doebner Reaction Reaction of an aniline (B41778) with an aldehyde and pyruvic acid. arabjchem.orgAniline, benzaldehyde (B42025), pyruvic acidAnticancer Agents arabjchem.org

This table provides an interactive overview of synthetic strategies used in designing quinoline-based scaffolds.

Incorporation into Bisquinoline Systems

Bisquinoline systems, which contain two quinoline units, are a significant class of compounds, particularly noted for their potent antimalarial activity. researchgate.net The synthesis of these molecules often involves linking two quinoline building blocks. This compound derivatives can serve as one of these essential units.

A common method for creating bisquinoline systems is the Williamson ether synthesis, where a hydroxyquinoline is reacted with a halomethyl-quinoline derivative. researchgate.netresearchgate.net For instance, ethyl 2-(halomethyl)quinoline-3-carboxylates can be reacted with 8-hydroxyquinolines. The resulting ester is then hydrolyzed to yield the final carboxyl-substituted bisquinoline product. researchgate.net This approach provides a straightforward, one-pot protocol for accessing these complex structures. researchgate.netresearchgate.net The carboxylic acid function is crucial as it can influence the molecule's solubility and its ability to interact with biological targets.

Potential in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and materials science. Carboxylic acids are powerful building blocks in supramolecular design because they can form robust hydrogen-bonding networks. nih.gov The carboxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of predictable patterns like dimers or catemers. ufsc.br

In combination with the quinoline ring, which can participate in π-π stacking interactions, this compound can self-assemble into well-defined, higher-order structures. ufsc.br These non-covalent interactions are fundamental to crystal engineering, allowing for the design of molecular networks and novel materials. nih.govufsc.br

In materials science, quinoline carboxylic acid derivatives have been investigated for their photophysical properties. For instance, studies on the photolysis of related compounds like 7-chloro-3-methylquinoline-8-carboxylic acid show that these molecules can undergo light-induced reactions, such as decarboxylation. nih.gov This reactivity suggests potential applications in areas like photocatalysis or the development of photoresponsive materials. The ability to tune the electronic properties through substitution on the quinoline ring allows for the rational design of materials with specific optical or electronic characteristics. acs.org

Q & A

Basic: What are the standard synthetic routes for 3-methylquinoline-7-carboxylic acid, and how can reaction efficiency be monitored?

Methodological Answer:
A common approach involves the Gould-Jacobs cyclization, where aniline derivatives react with β-keto esters under thermal conditions to form the quinoline core. For 3-methyl substitution, use 2-methylacetoacetate as the β-keto ester precursor. Post-cyclization, alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the carboxylic acid . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Isolate intermediates via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can microwave-assisted synthesis improve yield and regioselectivity in this compound derivatives?

Methodological Answer:
Microwave irradiation (150–200°C, 20–30 min) accelerates cyclization steps, reducing side reactions like decarboxylation. Optimize solvent polarity (e.g., DMF or DMSO) to enhance microwave absorption. Use in situ FTIR to track intermediate formation (e.g., enamine intermediates). For regioselective methylation at position 3, employ directing groups (e.g., nitro at position 5) during cyclization, followed by catalytic hydrogenation . Compare yields and purity against conventional thermal methods using LC-MS and NMR (¹H, ¹³C, DEPT-135) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm the quinoline scaffold and methyl group position via ¹H NMR (δ 2.6–3.0 ppm for C3-CH₃) and ¹³C NMR (δ 170–175 ppm for carboxylic acid).
  • HPLC: Assess purity (>95%) using a reverse-phase column (UV detection at 254 nm).
  • Mass Spectrometry: ESI-MS in negative ion mode to detect [M−H]⁻ peaks.
  • Elemental Analysis: Verify C, H, N composition (±0.4% theoretical) .

Advanced: How do structural modifications (e.g., halogenation) at positions 6 or 8 affect the antibacterial activity of this compound?

Methodological Answer:
Design SAR studies by introducing halogens (Cl, F) at positions 6 or 8 via electrophilic substitution. Compare MIC values against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution assays. Key findings:

  • Fluorine at C6: Enhances membrane permeability (logP ↑ by 0.5–1.0).
  • Chlorine at C8: Increases DNA gyrase inhibition (IC₅₀ ↓ 2–3 fold).
    Use molecular docking (PDB: 1KZN for gyrase) to rationalize activity differences. Synthesize analogs via Pd-catalyzed cross-coupling for late-stage diversification .

Basic: How should this compound be stored to ensure stability, and what degradation products are likely?

Methodological Answer:
Store in airtight containers under nitrogen at −20°C, protected from light. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Primary degradation pathways:

  • Decarboxylation: Forms 3-methylquinoline (detect via GC-MS).
  • Oxidation: Generates quinoline N-oxide (UV-Vis λₘₐₓ shift to 310 nm).
    Use desiccants (silica gel) and antioxidants (BHT) in formulations .

Advanced: How can conflicting bioactivity data between this compound and its 6-fluoro analog be resolved?

Methodological Answer:
Re-evaluate assay conditions:

  • pH Dependency: Test activity at pH 5.5 (mimicking lysosomal environments) vs. pH 7.4.
  • Membrane Permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.
    Contradictions may arise from differential solubility (logD measurements) or protein binding (equilibrium dialysis) .

Advanced: What strategies mitigate steric hindrance during the functionalization of this compound?

Methodological Answer:

  • Directed C-H Activation: Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize position 5, avoiding steric clash with C3-CH₃.
  • Protecting Groups: Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce electronic deactivation during nitration.
    Characterize steric effects via X-ray crystallography (e.g., Cambridge Structural Database analogs) .

Basic: How is the pKa of the carboxylic acid group determined, and how does it influence solubility?

Methodological Answer:
Determine pKa via potentiometric titration (GLpKa instrument) in 0.15 M KCl. Expected pKa ~4.2–4.5. For solubility:

  • Ionized Form (pH > pKa): Aqueous solubility ↑ (use phosphate buffer, pH 7.4).
  • Unionized Form (pH < pKa): Solubility ↓; use co-solvents (e.g., PEG 400) .

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